![molecular formula C9H9NO2S B1337568 5,6-Dimethoxybenzo[d]thiazole CAS No. 58249-69-7](/img/structure/B1337568.png)

5,6-Dimethoxybenzo[d]thiazole

Overview

Description

5,6-Dimethoxybenzo[d]thiazole is a chemical compound with the CAS Number: 58249-69-7 and Linear Formula: C9H9NO2S . It is stored in a dry room at room temperature . The compound has a molecular weight of 195.24 .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dimethoxy-1,3-benzothiazole . The InChI Code is 1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Protective Effects

5,6-Dimethoxybenzo[d]thiazole and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 3-substituted 2-oxo-1,4-thiazines, derived from similar thiazole compounds, has shown protective effects against endotoxin shock in mouse models, suggesting potential immunomodulatory properties (Yamazaki et al., 1992).

Anticonvulsant Potential

New Benzo[d]thiazol-2-yl-aminoacetamides have been synthesized and shown potential anticonvulsant activities in preclinical studies. This indicates the potential application of this compound derivatives in the development of novel treatments for epilepsy and related neurological disorders (Ali & Siddiqui, 2015).

Neuroprotective and Antioxidant Effects

Derivatives of this compound have been evaluated for their neuroprotective and antioxidant potential in various models. For example, compounds like 5H-benzo[h]thiazolo[2,3-b]quinazolines have demonstrated antitumor activity on hepatocellular carcinoma, indicating their potential role in cancer therapy through modulation of oxidative and metabolic stress (Keshari et al., 2017).

Antidepressant-like Effects

N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxalin-2-carboxamide, a novel 5-HT3 receptor antagonist derived from the thiazole scaffold, has shown antidepressant-like effects in acute and chronic murine models of depression. This suggests that this compound derivatives could contribute to new treatments for depression by modulating neurotransmitter systems (Gupta et al., 2014).

Metabolic Disorders and Diabetes

Thiazole derivatives, including those related to this compound, have been explored for their effects on metabolic disorders. For instance, N-adamantyl-4-methylthiazol-2-amine has shown promising results in reducing hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats, indicating potential applications in diabetes management (Yang et al., 2014).

Safety and Hazards

Future Directions

Thiazole-linked compounds have shown promise in various applications, including energy storage. For instance, a thiazole-linked covalent organic framework was found to exhibit high capacity and long-term stability when applied as a cathode material in a Li−S battery . This suggests potential future directions for the development and application of 5,6-Dimethoxybenzo[d]thiazole and related compounds.

Mechanism of Action

Target of Action

Thiazole derivatives, a class to which this compound belongs, have been found to interact with a broad spectrum of targets, including dna gyrase, topoisomerase iv, and tryptophanyl-trna synthetase .

Mode of Action

Thiazole derivatives are known to interfere with diverse bacterial targets, leading to a broad spectrum of activity against both gram-positive and gram-negative pathogens .

Biochemical Pathways

Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmaceutical profiles, including antitumor, antimicrobial, and other effects .

Biochemical Analysis

Biochemical Properties

5,6-Dimethoxybenzo[d]thiazole is part of the thiazole family, a group of compounds known for their diverse biological activities . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been shown to have significant cytotoxicity against certain human tumor cell lines

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Properties

IUPAC Name |

5,6-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXKRZZFKJHDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483319 | |

| Record name | 5,6-dimethoxyBenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-69-7 | |

| Record name | 5,6-dimethoxyBenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

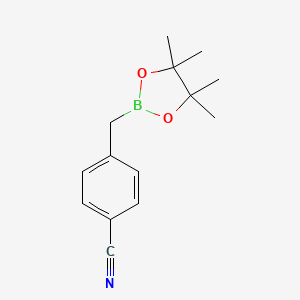

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

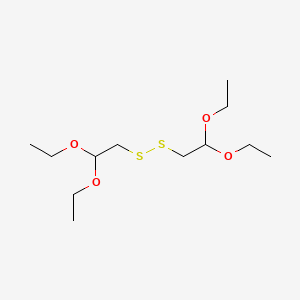

Feasible Synthetic Routes

Q1: How was 5,6-Dimethoxybenzo[d]thiazole synthesized in this study?

A1: The paper describes an unexpected formation of 2-cyanobenzothiazoles, including this compound-2-carbonitrile, during the I2-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. While the exact mechanism wasn't fully elucidated, the researchers were able to isolate and characterize this compound. []

Q2: What structural information about this compound-2-carbonitrile is available from the study?

A2: The researchers confirmed the structure of this compound-2-carbonitrile through a combination of techniques:

- Multinuclear NMR spectroscopy: This provided detailed information about the hydrogen and carbon atoms within the molecule. []

- High accuracy mass spectral analysis: This technique confirmed the molecular weight and formula of the compound. []

- Single-crystal X-ray diffraction: This provided a 3D representation of the molecule, confirming its structure and revealing details about bond lengths and angles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)